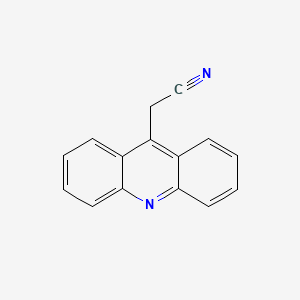

2-(Acridin-9-yl)acetonitrile

Description

Significance of Acridine (B1665455) Derivatives in Chemical and Biological Sciences

Acridine, a nitrogen-containing heterocyclic organic compound, and its derivatives form a cornerstone of research in both chemical and biological sciences. rsc.org The planar, tricyclic ring system of acridine allows it to intercalate into DNA, a property that has been extensively exploited in the development of various therapeutic agents. nih.gov This interaction with DNA can disrupt cellular processes, leading to applications such as anticancer and antimicrobial activities. nih.govpharmaguideline.com

Acridine derivatives have a rich history in medicine, with well-known examples including proflavine, an antiseptic, and quinacrine, an antimalarial drug. np-mrd.org More recently, research has focused on developing acridine-based compounds as potent anticancer agents, with some derivatives showing activity against a range of cancer cell lines. researchgate.netneuroquantology.com Beyond their medicinal applications, acridine derivatives are also utilized as fluorescent probes and dyes due to their unique photophysical properties. nist.gov Their ability to absorb and emit light makes them valuable tools in cellular imaging and as components in chemical sensors.

Overview of Acetonitrile (B52724) as a Functional Group and Synthon in Organic Chemistry

Acetonitrile (CH₃CN) is a simple yet versatile molecule in organic chemistry. It is widely used as a polar aprotic solvent due to its ability to dissolve a broad range of compounds and its convenient liquid range. chemrxiv.org The nitrile (-C≡N) functional group within acetonitrile is a key feature, characterized by a strong, polar triple bond between carbon and nitrogen. nih.gov

Beyond its role as a solvent, acetonitrile serves as a valuable two-carbon building block, or synthon, in organic synthesis. chemrxiv.org The acidic nature of the methyl protons allows for deprotonation to form a nucleophilic anion, which can then participate in various carbon-carbon bond-forming reactions. researchgate.net Furthermore, the nitrogen atom possesses a lone pair of electrons, enabling it to act as a nucleophile and form complexes with transition metals. The nitrile group itself can undergo a variety of transformations, including hydrolysis to carboxylic acids, reduction to amines, and participation in cycloaddition reactions to form heterocyclic compounds. researchgate.net

Rationale for Investigating 2-(Acridin-9-yl)acetonitrile in Academic Research

The rationale for investigating this compound stems from the promising characteristics of its two core components. The fusion of the biologically active acridine scaffold with the versatile acetonitrile functional group presents a molecule with significant potential for novel applications. The acridine moiety provides a well-established platform for DNA intercalation and potential anticancer activity, while the acetonitrile group offers a reactive handle for further chemical modification and functionalization.

Researchers are motivated to explore this compound to:

Develop novel anticancer agents by leveraging the DNA-intercalating properties of the acridine core and potentially modulating this activity through modifications at the acetonitrile position.

Synthesize new fluorescent probes and materials, where the photophysical properties of the acridine ring can be fine-tuned by chemical transformations of the nitrile group.

Create new ligands for the formation of metal complexes with interesting catalytic or biological properties.

Utilize it as a versatile intermediate for the synthesis of more complex acridine derivatives with enhanced or novel functionalities.

Structure

3D Structure

Properties

IUPAC Name |

2-acridin-9-ylacetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2/c16-10-9-11-12-5-1-3-7-14(12)17-15-8-4-2-6-13(11)15/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPTCFSYYIDRCNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Characterization of 2 Acridin 9 Yl Acetonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering unparalleled insight into the chemical environment of individual atoms.

One-Dimensional NMR (¹H, ¹³C) for Chemical Shift Analysis

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the number and types of protons and carbons in a molecule, respectively. For acridine (B1665455) derivatives, the chemical shifts are influenced by the aromatic ring system and the nature of substituents.

¹H NMR: In derivatives of 2-(acridin-9-yl)acetonitrile, the protons of the acridine core typically appear in the aromatic region (δ 7.0-9.0 ppm). For instance, in a series of 1-((1-(acridin-9-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrimidine-2,4(1H,3H)-dione derivatives, the acridine protons H-4 and H-5 are observed as a doublet around δ 8.34 ppm, while the H-1 and H-8 protons appear as a doublet near δ 7.38 ppm. nih.gov The methylene (B1212753) protons (CH₂) adjacent to the nitrile group or a triazole ring are typically found further upfield, for example, at δ 5.22 ppm. nih.gov

¹³C NMR: The ¹³C NMR spectrum complements the ¹H data. The carbon atoms of the acridine ring system resonate in the range of δ 120-150 ppm. nih.govresearchgate.net Quaternary carbons, such as C-9 of the acridine ring, have characteristic shifts that are sensitive to substitution. nih.gov For example, the C-9 carbon in acridinone (B8587238) systems can be found around 140-160 ppm. researchgate.net The nitrile carbon (C≡N) exhibits a distinct chemical shift in the δ 110-120 ppm range. nih.govoregonstate.edu

Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Acridine Derivatives

| Compound/Fragment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Acridine H-1, H-8 | ~7.38 (d) nih.gov | ~122 nih.gov |

| Acridine H-2, H-7 | ~7.72 (t) nih.gov | ~122 nih.gov |

| Acridine H-3, H-6 | ~7.98 (t) nih.gov | ~129.8 nih.gov |

| Acridine H-4, H-5 | ~8.34 (d) nih.gov | ~129.0 nih.gov |

| Methylene (CH₂) | ~5.22 (s) nih.gov | ~42.9 nih.gov |

| Nitrile (C≡N) | - | ~112 nih.gov |

| Acridine C-9 | - | ~140-160 researchgate.net |

Note: Chemical shifts are approximate and can vary based on the specific derivative and solvent used. d = doublet, t = triplet, s = singlet.

Two-Dimensional NMR (COSY, NOESY, HMBC, HSQC) for Connectivity and Spatial Relationships

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the complex spectra of acridine derivatives by revealing correlations between different nuclei. mdpi.comscience.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It is instrumental in tracing the connectivity of protons within the acridine rings and any attached side chains. nih.govmdpi.comresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to, providing a clear map of C-H one-bond connections. This is essential for assigning the carbon signals based on the already assigned proton signals. nih.govmdpi.comscience.govresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds). This technique is vital for identifying quaternary carbons (which have no attached protons) and for piecing together different fragments of the molecule, such as connecting the acetonitrile (B52724) group to the C-9 position of the acridine ring. nih.govmdpi.comscience.govresearchgate.netresearchgate.netnih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This provides critical information about the three-dimensional structure and conformation of the molecule. For example, NOESY correlations can confirm the spatial proximity of the methylene protons to specific protons on the acridine ring. nih.govmdpi.comipb.pt

Advanced NMR Techniques for Precise Structural Elucidation (e.g., Selective INEPT, NOE Difference Experiments)

For particularly complex structures or to resolve ambiguities, more specialized NMR techniques are employed.

Selective INEPT (Insensitive Nuclei Enhanced by Polarization Transfer): This is a one-dimensional technique that can be used to selectively enhance the signals of specific carbons by transferring polarization from attached protons. It can be a powerful tool for confirming long-range C-H correlations. chempap.orgresearchgate.netcas.cz

NOE Difference Experiments: This is a one-dimensional version of NOESY. In this experiment, a specific proton is irradiated, and the resulting spectrum shows enhancements for protons that are spatially close. This method can provide more precise quantitative information about internuclear distances than 2D NOESY and is particularly useful for confirming specific spatial relationships. chempap.orgresearchgate.netresearchgate.net For instance, irradiating the methylene protons of a this compound derivative would be expected to show an NOE enhancement for the peri-protons (H-1 and H-8) of the acridine ring, confirming their proximity.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, thereby providing the molecular weight of a compound. lcms.czmeasurlabs.com High-Resolution Mass Spectrometry (HRMS) measures this mass with extremely high accuracy, allowing for the determination of the elemental composition and thus the molecular formula of the compound. measurlabs.comnih.gov

For this compound (C₁₅H₁₀N₂), the expected exact mass can be calculated and compared to the experimentally determined value from HRMS analysis. This comparison serves as a definitive confirmation of the molecular formula. measurlabs.comnih.gov HRMS is routinely used to characterize newly synthesized acridine derivatives, ensuring their elemental composition matches the expected structure. mdpi.comnih.govrsc.org

Interactive Data Table: HRMS Data for a Hypothetical this compound Derivative

| Compound | Molecular Formula | Calculated m/z [M+H]⁺ | Found m/z |

| This compound | C₁₅H₁₀N₂ | 219.0917 | 219.0915 |

| Hypothetical Derivative | C₂₄H₁₈N₃O | 364.1450 rsc.org | 364.1433 rsc.org |

Note: [M+H]⁺ refers to the protonated molecule. The small difference between the calculated and found m/z values is within the typical error range for HRMS instruments.

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of specific functional groups. libretexts.org

For this compound and its derivatives, the FT-IR spectrum provides clear evidence for the presence of key functional groups:

C≡N Stretch: The nitrile group exhibits a sharp, characteristic absorption band in the region of 2200-2260 cm⁻¹. spectroscopyonline.comlibretexts.org This is often a key diagnostic peak for confirming the presence of the acetonitrile moiety.

C=C and C=N Stretches: The aromatic acridine ring shows multiple sharp bands in the 1450-1650 cm⁻¹ region, corresponding to the stretching vibrations of the C=C and C=N bonds within the heterocyclic system. nih.gov

C-H Stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene group is observed just below 3000 cm⁻¹. libretexts.orgupi.edu

Interactive Data Table: Characteristic FT-IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

| Nitrile (C≡N) | Stretch | 2200 - 2260 spectroscopyonline.comlibretexts.org |

| Aromatic Ring (C=C, C=N) | Stretch | 1450 - 1650 nih.gov |

| Aromatic C-H | Stretch | > 3000 libretexts.org |

| Aliphatic C-H (CH₂) | Stretch | < 3000 upi.edu |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Optical Characteristics

UV-Visible (UV-Vis) absorption and fluorescence spectroscopy are used to study the electronic transitions within a molecule and are particularly informative for aromatic and conjugated systems like acridine. nih.gov

UV-Vis Absorption: Acridine and its derivatives typically exhibit strong absorption in the UV and visible regions of the electromagnetic spectrum. The spectra usually show multiple bands corresponding to π→π* transitions within the extended aromatic system. chempap.orgresearchgate.net The position and intensity of these absorption maxima (λ_max) are sensitive to the substitution pattern on the acridine ring and the solvent used. For example, S-methyl-9-acridinylisothiuronium iodides show absorption maxima in acetonitrile. researchgate.net The chromogenic nature of acridines allows their complexation behavior to be studied by monitoring changes in the UV-Vis spectrum. nih.gov

Fluorescence Emission: Many acridine derivatives are highly fluorescent, a property that is central to many of their applications. nih.govresearchgate.net Upon excitation at an appropriate wavelength (usually near an absorption maximum), the molecule emits light at a longer wavelength. The fluorescence emission spectrum provides information about the excited state of the molecule. The fluorescence quantum yield, which is a measure of the efficiency of the fluorescence process, can be significantly influenced by the molecular structure and environment. beilstein-journals.org For instance, 1-(acridin-9-yl)-3-alkyl-S-methylisothiuronium iodides exhibit significantly increased fluorescence compared to their corresponding thiourea (B124793) precursors. chempap.orgresearchgate.net The fluorogenic properties of these compounds are valuable for sensitive detection methods. nih.gov

Interactive Data Table: Representative Optical Properties of Acridine Derivatives

| Compound Class | Absorption λ_max (nm) | Emission λ_em (nm) | Key Observation |

| 9-Isothiocyanatoacridine | - | 446 chempap.org | Used as a fluorescence standard. chempap.org |

| Acridinylisothiourea Salts | - | - | Exhibit fluorescence intensity several orders of magnitude greater than precursor thioureas. researchgate.net |

| Tetrahydroacridines | ~3 eV band gap beilstein-journals.org | Red-shifted with methoxy (B1213986) substituents beilstein-journals.org | Methoxy groups enhance fluorescence quantum yield. beilstein-journals.org |

Single-Crystal X-ray Diffraction Analysis

Determination of Molecular Conformation and Tautomeric Preferences

The acridine moiety, a tricyclic aromatic system, is generally observed to be nearly planar, although minor deviations from planarity can occur. For instance, in the crystal structure of 4′-(acridin-9-ylamino)methanesulphonanilide hydrochloride, the acridine ring is described as slightly non-planar. rsc.org Similarly, the related acridone (B373769) molecule is also noted for its planarity, with no atoms deviating significantly from the mean molecular plane. conicet.gov.ar It is therefore highly probable that the acridine core of this compound maintains a similar quasi-planar conformation.

The substituent at the 9-position, the acetonitrile group (-CH₂CN), introduces a degree of conformational flexibility. The rotation around the C9-CH₂ single bond would determine the orientation of the acetonitrile group relative to the acridine plane. In related structures, such as N-(acridin-9-yl)-2-(4-methylpiperidin-1-yl) acetamide (B32628) monohydrate, the substituent at the 9-position adopts a specific conformation relative to the acridine ring system. researchgate.net

Tautomerism is a significant consideration for acridine derivatives, particularly those with substituents on the exocyclic nitrogen, which can exist in either amino or imino forms. researchgate.net For this compound, a key structural question is the potential for tautomerism involving the acridine nitrogen and the methylene group of the acetonitrile substituent, leading to a potential equilibrium between the 9-acetonitrileacridine and a 9-(cyanomethylidene)-9,10-dihydroacridine form. Spectroscopic and theoretical studies on related 9-substituted acridines have shown that the imino tautomer is often favored in the ground state. researchgate.net The crystal structure of a spiro acridine derivative, 3-{4′-cyano-5′-oxo-1′,5′-dihydro-10H-spiro[acridine-9,2′-pyrrol]-1′-yl]-1-phenyltiourea, confirms a spiro linkage at the C9 position, indicating the capacity of the acridine system to adopt non-aromatic forms depending on the substitution pattern. mdpi.com

Table 1: Representative Crystallographic Data for an Acridine Derivative Data extracted from the single-crystal X-ray analysis of a related acridine compound to illustrate typical structural parameters.

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 14.074(1) |

| b (Å) | 6.864(1) |

| c (Å) | 10.166(1) |

| α (°) | 105.40(3) |

| β (°) | 101.60(2) |

| γ (°) | 86.07(3) |

| Source: Adapted from Hall, D., Swann, D. A., & Waters, T. N. (1974). Crystal and molecular structure of 4′-(acridin-9-ylamino)methanesulphonanilide hydrochloride, a compound showing antileukemic activity. Journal of the Chemical Society, Perkin Transactions 2, 1334-1337. rsc.org |

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen, π-π Stacking) in the Solid State

π-π Stacking: A predominant interaction in the crystal structures of acridine compounds is π-π stacking, arising from the interaction between the electron-rich aromatic systems of adjacent acridine rings. In acridone, for example, the molecular packing is characterized by interactions between stacked molecules along a short crystal axis. conicet.gov.ar The planarity of the acridine core facilitates efficient stacking. These interactions are crucial for stabilizing the crystal lattice.

Hydrogen Bonding: Hydrogen bonding plays a vital role in the crystal packing of acridine derivatives that contain suitable hydrogen bond donors and acceptors. In the crystal structure of N-(acridin-9-yl)-2-(4-methylpiperidin-1-yl) acetamide monohydrate, water molecules form hydrogen bonds with nitrogen atoms of the acridine derivative. researchgate.net Similarly, in acridones, N-H···O hydrogen bonds between glide-related molecules are a major interaction type. conicet.gov.ar For this compound, the nitrogen atom of the nitrile group could potentially act as a hydrogen bond acceptor, interacting with weak C-H donors from neighboring molecules.

Other Interactions: While not directly applicable to this compound itself unless modified, halogen bonding is another important intermolecular interaction that can be observed in halogenated acridine derivatives.

The interplay of these intermolecular forces—π-π stacking, hydrogen bonding, and other weak interactions—results in a complex and well-defined three-dimensional crystal structure. The specific nature and geometry of these interactions determine the packing motif and ultimately influence the material's physical properties.

Chemical Reactivity and Derivatization Strategies Centered on 2 Acridin 9 Yl Acetonitrile

Reactivity at the Acetonitrile (B52724) Methylene (B1212753) Group

The methylene (-CH2-) group in 2-(acridin-9-yl)acetonitrile is positioned between two electron-withdrawing groups: the acridine (B1665455) ring and the nitrile (-CN) group. This electronic arrangement significantly increases the acidity of the methylene protons, rendering them susceptible to deprotonation by a suitable base. The resulting carbanion is a potent nucleophile, enabling a variety of carbon-carbon bond-forming reactions.

The formation of a stabilized carbanion at the α-carbon upon treatment with a base is a cornerstone of the reactivity of active methylene compounds. While specific literature on the alkylation of this compound is sparse, the principles of Michael-type additions and alkylations are well-established for analogous systems. rsc.org The carbanion generated from this compound can, in principle, react with various electrophiles such as alkyl halides or acyl chlorides. This would provide a direct method for introducing alkyl or acyl substituents at the methylene position, leading to α-substituted acridine derivatives. The reaction would typically proceed by treating this compound with a base like sodium ethoxide or lithium diisopropylamide (LDA) to generate the nucleophilic carbanion, which is then quenched with the desired electrophile.

A prominent reaction pathway for active methylene compounds is the Knoevenagel condensation, which involves a nucleophilic addition to a carbonyl group, typically an aldehyde or ketone, followed by dehydration to yield an α,β-unsaturated product. wikipedia.org This reaction is generally catalyzed by a weak base, such as piperidine (B6355638) or potassium hydroxide. wikipedia.orgmaxwellsci.com The acidic nature of the methylene protons in this compound makes it an ideal substrate for this transformation.

The reaction with aromatic aldehydes produces 2-(acridin-9-yl)-3-arylacrylonitrile derivatives, which are highly conjugated systems. This method provides a straightforward route to a variety of substituted alkenes. maxwellsci.com The general mechanism involves the base-catalyzed formation of the carbanion from this compound, which then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting aldol-type adduct rapidly undergoes dehydration, often spurred by the reaction conditions, to yield the final condensed product. researchgate.net

| Aldehyde Reactant | Product Name | Expected Product Structure |

|---|---|---|

| Benzaldehyde | 2-(Acridin-9-yl)-3-phenylacrylonitrile | Acridin-9-yl-C(CN)=CH-Ph |

| 4-Methoxybenzaldehyde | 2-(Acridin-9-yl)-3-(4-methoxyphenyl)acrylonitrile | Acridin-9-yl-C(CN)=CH-C₆H₄-OCH₃ |

| 4-Chlorobenzaldehyde | 2-(Acridin-9-yl)-3-(4-chlorophenyl)acrylonitrile | Acridin-9-yl-C(CN)=CH-C₆H₄-Cl |

| 4-Nitrobenzaldehyde | 2-(Acridin-9-yl)-3-(4-nitrophenyl)acrylonitrile | Acridin-9-yl-C(CN)=CH-C₆H₄-NO₂ |

| Cinnamaldehyde | 2-(Acridin-9-yl)-5-phenylpenta-2,4-dienenitrile | Acridin-9-yl-C(CN)=CH-CH=CH-Ph |

This table is based on analogous reactions reported for other aryl acetonitriles. maxwellsci.com

Reactivity at the Nitrile (–CN) Functional Group

The nitrile functional group is a versatile handle for chemical modification, capable of being transformed into a range of other nitrogen-containing functionalities through reactions like hydrolysis, reduction, and cycloaddition.

The cyano group of this compound can undergo several fundamental transformations.

Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed. The reaction typically proceeds through an amide intermediate, 2-(acridin-9-yl)acetamide, which can sometimes be isolated. Complete hydrolysis affords the corresponding carboxylic acid, 2-(acridin-9-yl)acetic acid. researchgate.netnih.gov Acid-catalyzed hydrolysis with an agent like hydrochloric acid yields the free carboxylic acid directly. researchgate.net

Reduction: The nitrile group can be reduced to a primary amine. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation, yielding 2-(acridin-9-yl)ethan-1-amine. This reaction provides a route to extend the carbon chain while introducing a basic amino group.

Reaction with Organometallics: Grignard reagents can add to the nitrile carbon. Subsequent hydrolysis of the intermediate imine salt yields a ketone. For example, reaction with methylmagnesium bromide followed by an aqueous workup would produce 1-(acridin-9-yl)propan-2-one.

Tetrazole Formation: A particularly important transformation in medicinal chemistry is the conversion of nitriles to tetrazoles. researchgate.netchalcogen.ro This is typically achieved through a [3+2] cycloaddition reaction with an azide (B81097) source, such as sodium azide, often in the presence of a catalyst like zinc salts or an ammonium (B1175870) salt. chalcogen.roorganic-chemistry.org This reaction yields 5-((acridin-9-yl)methyl)-1H-tetrazole, a bioisosteric analog of a carboxylic acid. researchgate.net

| Reaction Type | Reagents | Product |

|---|---|---|

| Acid Hydrolysis | H₃O⁺, heat | 2-(Acridin-9-yl)acetic acid |

| Reduction | 1. LiAlH₄; 2. H₂O | 2-(Acridin-9-yl)ethan-1-amine |

| Tetrazole Synthesis | NaN₃, NH₄Cl | 5-((Acridin-9-yl)methyl)-1H-tetrazole |

| Ketone Synthesis | 1. CH₃MgBr; 2. H₃O⁺ | 1-(Acridin-9-yl)propan-2-one |

Cycloaddition reactions are powerful tools for constructing heterocyclic rings. novapublishers.com While various 1,3-dipolar cycloadditions are used to synthesize complex acridine-heterocycle hybrids, these often involve generating a dipole (like a nitrile oxide or azide) on the acridine scaffold to react with an external dipolarophile. mdpi.comnih.govresearchgate.net

For this compound itself, the most direct and significant cycloaddition involving the nitrile group is its reaction as a dipolarophile with azides to form tetrazoles, as mentioned previously. researchgate.netchalcogen.ro This [3+2] cycloaddition is a highly efficient method for creating the 5-substituted tetrazole ring system. The reaction involves the nucleophilic azide anion adding to the electrophilic nitrile carbon, followed by cyclization. This specific transformation highlights the utility of the nitrile as a building block for five-membered heterocycles.

Electrophilic Nature of the Acridine 9-Position and its Propensity for Nucleophilic Substitution

The acridine ring system is electronically deficient, and this effect is particularly pronounced at the C9 position due to the influence of the para-positioned ring nitrogen. thieme-connect.com This makes C9 highly electrophilic and susceptible to attack by nucleophiles. thieme-connect.commdpi.com Consequently, the entire acetonitrile moiety can be viewed as a potential leaving group that can be displaced by a variety of strong nucleophiles.

This reactivity is often exploited in the synthesis of 9-substituted acridines, where a precursor like 9-chloroacridine (B74977) is treated with a nucleophile. rsc.orgclockss.org The synthesis of this compound itself can be envisioned via the reaction of 9-chloroacridine with the carbanion of acetonitrile. Conversely, treating this compound with other nucleophiles, particularly under forcing conditions or with acid catalysis, could lead to the displacement of the acetonitrile group. A range of nucleophiles, including amines, thiols, and alkoxides, have been shown to react at the 9-position of acridine derivatives, underscoring the broad scope of this substitution chemistry. researchgate.netmdpi.comnih.gov

| Precursor | Nucleophile | Product Type | Reference |

|---|---|---|---|

| 9-Chloroacridine | R-NH₂ (Amine) | 9-Aminoacridine (B1665356) | rsc.org |

| 9-Chloroacridine | R-OH (Alcohol)/R-O⁻ (Alkoxide) | 9-Alkoxyacridine | clockss.org |

| 9-Chloroacridine | H₂O | Acridin-9(10H)-one | clockss.org |

| 9-Chloroacridine | NaN₃ (Sodium Azide) | 9-Azidoacridine | nih.gov |

| 9-Aminoacridine derivatives | R-NH₂ (Amine exchange) | New 9-Aminoacridine | researchgate.net |

Functionalization of the Acridine Ring System for Enhanced Molecular Diversity

The strategic modification of the acridine nucleus, the core structure of this compound, is a pivotal aspect of medicinal chemistry, aimed at expanding the range of accessible molecular architectures and biological activities. Functionalization of the tricyclic acridine system allows for the fine-tuning of its physicochemical properties, reactivity, and interaction with biological targets.

Substituent Effects on Chemical Reactivity

The chemical reactivity of the acridine ring is significantly influenced by the nature and position of its substituents. researchgate.net The presence of the pyridinic nitrogen atom makes the C-9 and N-10 positions particularly reactive. researchgate.net The electronic properties of substituents on the fused benzene (B151609) rings modulate this inherent reactivity, guiding the course of further chemical transformations. researchgate.net

Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) exert distinct effects on the acridine scaffold. A structure-activity analysis of certain acridine derivatives revealed that compounds featuring an electron-donating group at the 7- or 8-position exhibited greater activity, potentially due to more effective DNA interaction. rsc.org For instance, the presence of a methoxy (B1213986) group (-OCH3), a moderate EDG, or a hydroxyl group (-OH), a strong EDG, can activate the ring towards electrophilic substitution. thieme-connect.com Research has shown that a 2-hydroxy or 2-methoxy group on the acridine ring enhances the regioselectivity of electrophilic substitution at the position 1. thieme-connect.com Similarly, studies on acridine-thiosemicarbazone derivatives noted that substitutions on the acridine core, such as the 6-chloro and 2-methoxy groups, are crucial for biological activity. ptfarm.plmdpi.com

Conversely, electron-withdrawing groups like nitro (-NO2) or chloro (-Cl) can deactivate the ring towards electrophiles but may facilitate nucleophilic substitution reactions, particularly at the 9-position. ptfarm.plmdpi.com The strategic placement of these substituents is therefore a key tool for directing the synthesis of complex acridine derivatives.

| Substituent Type | Example Substituent | Position on Acridine Ring | Effect on Reactivity | Research Finding Reference |

|---|---|---|---|---|

| Electron-Donating Group (EDG) | -OCH3 (Methoxy) | 2 | Enhances regioselectivity of electrophilic substitution at position 1. thieme-connect.com Important for biological activity. ptfarm.pl | thieme-connect.comptfarm.pl |

| Electron-Donating Group (EDG) | -OH (Hydroxy) | 2 | Activates the ring for electrophilic attack, directing substitution to position 1. thieme-connect.com | thieme-connect.com |

| Electron-Donating Group (EDG) | -CH3 (Methyl) | - | May improve the antitumor activity of the acridine nucleus. mdpi.com | mdpi.com |

| Electron-Withdrawing Group (EWG) | -Cl (Chloro) | 6 | Considered important for exerting good antimalarial activity. ptfarm.pl | ptfarm.pl |

| Electron-Withdrawing Group (EWG) | -NO2 (Nitro) | 4 | When combined with a 3-methoxy group on an attached phenyl ring, spiro derivatives showed remarkable selectivity and activity. mdpi.com | mdpi.com |

Design and Synthesis of Acridine-Based Hybrid Structural Motifs

Molecular hybridization, which involves combining the acridine scaffold with other pharmacologically relevant heterocyclic motifs, is a widely used strategy to develop novel compounds with potentially enhanced efficacy or novel mechanisms of action. mdpi.commdpi.com This approach aims to create multifunctional molecules that can interact with multiple biological targets. wiley.com The 9-position of the acridine skeleton is a common attachment point for these diverse structural motifs. mdpi.com

A variety of heterocyclic systems have been successfully integrated with the acridine core, leading to the creation of diverse hybrid molecules. These include:

Acridine-Triazole and Acridine-Thiadiazole Hybrids : These hybrids are designed to merge the properties of acridine with those of triazole or thiadiazole rings, which are known for their anticancer activities. mdpi.comresearchgate.net The synthesis often involves coupling an appropriately functionalized acridine with a triazole or thiadiazole precursor. mdpi.com For example, a series of acridine derivatives containing a 1,3,4-thiadiazole (B1197879) moiety were synthesized via a multi-component condensation reaction. researchgate.net

Acridine-Piperazine Hybrids : Piperazine (B1678402) is a versatile building block in medicinal chemistry, and its conjugation with acridine has been explored to develop agents for cognitive dysfunction. wiley.com The synthesis involves linking the two heterocyclic moieties, often with suitable linkers, to create a single molecular scaffold. wiley.com

Acridine-Isoxazole and Acridine-Azirine Hybrids : Isoxazoles and azirines have been incorporated into acridine structures to generate novel compounds with potential anticancer properties. mdpi.comnih.gov A common synthetic route to acridine-isoxazole hybrids is the 1,3-dipolar cycloaddition of nitrile oxides, generated from acridine precursors, with alkynes. nih.gov Azirine-acridine hybrids have been synthesized by linking the two rings directly or via a 1,2,3-triazole linker. mdpi.comnih.gov

Acridine-Pyrrole-Thiazolidine Hybrids : Complex spiro-heterocyclic systems have been synthesized by combining acridine, pyrrole, and thiazolidine (B150603) rings. mdpi.com The synthesis of these derivatives can involve the reaction of acridine-9-carbaldehyde (B184197) with cyanoacetohydrazides to form spiro intermediates, which are then further modified. mdpi.com

The design of these hybrid molecules is often guided by computational studies, such as molecular docking, to predict their binding interactions with target enzymes or receptors before synthesis. wiley.com

| Hybrid Motif | Synthetic Strategy Example | Reference |

|---|---|---|

| Acridine-Triazole | Coupling of an acridine nucleus with a triazole nucleus. mdpi.com | mdpi.com |

| Acridine-Thiadiazole | Multi-component condensation of dimedone, an aromatic aldehyde, and a 5-aryl-1,3,4-thiadiazol-2-amine. researchgate.net | mdpi.comresearchgate.net |

| Acridine-Piperazine | Conjugation of acridine and piperazine moieties with suitable linkers. wiley.com | wiley.com |

| Acridine-Isoxazole | 1,3-dipolar cycloaddition of acridine-derived nitrile oxides with terminal alkynes. nih.gov | mdpi.comnih.gov |

| Acridine-Azirine | Reaction of 1-(3-phenyl-2H-azirin-2-yl)-2-(triphenylphosphoranylidene)ethanone with 9-azidoacridine. nih.gov | mdpi.comnih.gov |

| Acridine-Pyrrole-Thiazolidine (Spiro) | Reaction of acridine-9-carbaldehyde with cyanoacetohydrazides followed by modification with bifunctional reagents. mdpi.com | mdpi.com |

Photophysical Studies and Applications in Optical Research

Fluorescence and Luminescence Characteristics

The fluorescence and luminescence of 2-(acridin-9-yl)acetonitrile and related acridine (B1665455) compounds are central to their utility. These characteristics are defined by their excitation and emission spectra, quantum yield, and fluorescence lifetime.

Excitation and Emission Spectral Analysis

The spectral properties of acridine derivatives are marked by distinct excitation and emission bands. For instance, derivatives of this compound exhibit characteristic absorption and emission spectra that are influenced by their molecular structure and the surrounding solvent. The introduction of different substituents to the acridine core can lead to shifts in these spectra.

Studies on various acridine derivatives show that their emission spectra are typically recorded in the 420–600 nm range. researchgate.net For example, dimethyl 2-[(acridin-9-yl)methylidene]-malonate, a related acridine derivative, shows an excitation maximum at 360 nm and an emission maximum at 428 nm. nih.gov The large separation between the excitation and emission peaks, known as the Stokes shift, is a particularly advantageous feature. Some acridine-based fluorescent compounds exhibit extremely large Stokes shifts, exceeding 15500 cm⁻¹, which helps in minimizing self-absorption and autofluorescence in practical applications. researchgate.net

The table below summarizes the excitation and emission maxima for a selection of acridine derivatives, illustrating the range of spectral properties achievable with this class of compounds.

| Compound/Derivative | Excitation Maxima (λex, nm) | Emission Maxima (λem, nm) | Source |

| Dimethyl 2-[(acridin-9-yl)methylidene]-malonate | 360 | 428 | nih.gov |

| Acridonylalanine | 385 | 420 | tocris.com |

| Acridino-diaza-20-crown-6 ether derivatives | 253–254 | 424–437 | semanticscholar.org |

Quantum Yield Determination

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to photons absorbed. The quantum yield of acridine derivatives can be highly dependent on their structure and the solvent environment. mdpi.combeilstein-journals.org

The determination of quantum yield is often carried out using a comparative method, with a well-characterized standard like quinine (B1679958) sulfate (B86663) or 9,10-diphenylanthracene. iitkgp.ac.inresearchgate.net For example, the quantum yield of acridonylalanine is noted to be high in water. tocris.com In contrast, some acridino-crown ether derivatives show relatively poor fluorescence in their free host form, with quantum yields in acetonitrile (B52724) calculated to be as low as 2.60 × 10⁻⁴. semanticscholar.org However, the quantum yield of these molecules can be significantly enhanced upon binding to metal ions, a property that is exploited in sensor applications. semanticscholar.org

The following table presents quantum yield values for several acridine derivatives in different solvents.

| Compound/Derivative | Solvent | Quantum Yield (Φf) | Source |

| Quinine Sulfate (Standard) | 0.1 N H₂SO₄ | 0.545 | iitkgp.ac.in |

| Acridino-diaza-20-crown-6 ether (Sensor 12) | Acetonitrile | 2.60 × 10⁻⁴ | semanticscholar.org |

| Acridino-diaza-20-crown-6 ether (Sensor 15) | Acetonitrile | 2.21 × 10⁻³ | semanticscholar.org |

| Acridino-diaza-20-crown-6 ether (Sensor 17) | Acetonitrile | 2.06 × 10⁻³ | semanticscholar.org |

Lifetime Measurements

Fluorescence lifetime (τf) is the average time a molecule remains in the excited state before returning to the ground state by emitting a photon. sigmaaldrich.com This parameter is an intrinsic property of a fluorophore and is sensitive to the molecular environment but independent of the fluorophore's concentration. sigmaaldrich.com Lifetime measurements are crucial for understanding the dynamics of excited states and for applications in fluorescence lifetime imaging microscopy (FLIM). sigmaaldrich.comnih.gov

Fluorescence lifetimes can be measured using time-domain or frequency-domain techniques, with time-correlated single photon counting (TCSPC) being a common time-domain method. sigmaaldrich.com The lifetime of acridine derivatives can vary significantly. For instance, acridonylalanine is reported to have a long fluorescence lifetime in water. tocris.com In contrast, studies on other fluorescent probes have shown lifetimes ranging from nanoseconds to picoseconds, depending on the solvent and temperature. acs.org For example, the fluorescence lifetime of one probe varied from 1.09 ns in water to 19.2 ns in ethyl acetate. acs.org

Solvent-Dependent Photophysical Behavior and Solvatochromism

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon arises from the differential solvation of the ground and excited states of the molecule. researchgate.net Acridine derivatives, including this compound, often exhibit pronounced solvatochromism, where their absorption and emission spectra shift in response to the polarity of the solvent. mdpi.com

This solvent-dependent behavior is often attributed to intramolecular charge transfer (ICT) from an electron-donating part of the molecule to an electron-accepting part upon photoexcitation. mdpi.com In polar solvents, the excited state with a larger dipole moment is stabilized more than the ground state, leading to a red-shift (bathochromic shift) in the emission spectrum. researchgate.netmdpi.com This property is particularly useful for developing probes that can report on the polarity of their microenvironment.

For example, a study on an aggregate-induced-emission luminogen showed a strong dependency of its absorption and emission maxima on the nature of the solvent, with shifts of up to 57 nm and 50 nm, respectively. mdpi.com Similarly, the photophysical properties of 9-acridinecarboxylic acid and its methyl ester have been shown to be influenced by the solvent environment. iitkgp.ac.in

Design Principles for Acridine-Based Fluorescent Probes

The design of fluorescent probes based on the acridine scaffold is guided by several key principles aimed at optimizing their performance for specific applications. Acridine derivatives are attractive as fluorophores due to their high quantum yields, photostability, and sensitivity to the local environment. tocris.comrsc.org

A fundamental design strategy involves the functionalization of the acridine ring system to tune its photophysical and chemical properties. researchgate.net Modifications at the 9-position of the acridine unit are common and can significantly impact the compound's stability and fluorescence signaling. researchgate.net For instance, introducing a receptor unit that can selectively bind to a target analyte, such as a metal ion or a small molecule, is a common approach for creating chemosensors. researchgate.netmdpi.com

The signaling mechanism of these probes often relies on processes like photoinduced electron transfer (PET) or intramolecular charge transfer (ICT). cuni.cz In a PET-based sensor, the fluorescence of the acridine fluorophore is quenched in the free state and is restored upon binding to the analyte. In ICT-based sensors, analyte binding alters the electronic distribution within the molecule, leading to a shift in the emission wavelength or a change in fluorescence intensity. cuni.cz

Furthermore, the incorporation of acridine moieties into larger molecular architectures, such as macrocycles, has led to the development of highly selective and sensitive sensors. mdpi.comresearchgate.net These designs often aim to create a pre-organized binding cavity for the target analyte, enhancing the selectivity of the probe.

Applications in Optochemical Sensing

The unique photophysical properties of this compound and its derivatives make them highly suitable for applications in optochemical sensing. researchgate.net These compounds can be engineered to act as fluorescent chemosensors for the detection of a wide range of analytes, including metal ions and anions. researchgate.netmdpi.commdpi.com

Acridine-based sensors have been successfully developed for the selective detection of various metal ions such as Fe³⁺, Ni²⁺, Zn²⁺, Al³⁺, and Bi³⁺. researchgate.netmdpi.com The sensing mechanism typically involves a change in the fluorescence properties of the acridine unit upon complexation with the metal ion. This can manifest as either fluorescence enhancement ("turn-on" response) or quenching ("turn-off" response). For example, certain acridino-diaza-crown ethers exhibit a remarkable fluorescence enhancement in the presence of Zn²⁺, Al³⁺, and Bi³⁺. mdpi.com

The detection limits of these sensors can be very low, reaching nanomolar concentrations, which is crucial for applications in environmental monitoring and biological analysis. researchgate.netmdpi.com Moreover, many of these sensors demonstrate high selectivity for the target analyte even in the presence of other competing ions. researchgate.netmdpi.com

The versatility of acridine chemistry allows for the development of sensors with specific properties, such as pH-independent responses, which is highly desirable for applications in biological systems where pH can vary. researchgate.netmdpi.com The ability to covalently immobilize these sensor molecules onto solid supports further expands their applicability in the development of optical sensing devices. researchgate.net

Metal Ion Detection Mechanisms and Selectivity

Fluorescent chemosensors are powerful tools for detecting metal ions due to their high sensitivity, selectivity, and rapid response times. researchgate.netnih.gov Acridine-based sensors, in particular, have been developed for the detection of various metal ions. researchgate.net The mechanism of detection often involves a "turn-on" fluorescence response, where the presence of a specific metal ion causes a significant enhancement in fluorescence intensity. pdeaamcollege.edu.inmdpi.com

For instance, acridino-diaza-20-crown-6 ether derivatives have been synthesized and shown to exhibit a remarkable fluorescence enhancement with high sensitivity towards Zn²⁺, Al³⁺, and Bi³⁺ ions in a semi-aqueous medium. nih.gov These sensors operate on a 1:1 complex stoichiometry and can detect these ions at concentrations as low as 59 nM. nih.gov The selectivity of these sensors is a crucial aspect, allowing for the detection of specific metal ions even in the presence of other competing ions. nih.govmdpi.comnanochemres.org The underlying principle often involves the binding of the metal ion to a receptor unit, which in turn modulates the electronic properties of the acridine fluorophore, leading to a change in its emission characteristics. mdpi.com The design of the receptor pocket, often a macrocyclic structure like a crown ether, plays a critical role in determining the selectivity for specific metal ions. mdpi.com

| Sensor Type | Target Ion(s) | Detection Limit | Mechanism |

| Acridino-diaza-20-crown-6 ether | Zn²⁺, Al³⁺, Bi³⁺ | 59 nM | Fluorescence enhancement |

| Pyridine-2,6-dicarboxamide-based | Pb²⁺ | 2.31 × 10⁻⁶ M | "Off-on" fluorescence |

| Tellurium-Rhodamine-based | Hg²⁺ | 2.95 mol/L | Oxidation of tellurium |

Anion Sensing Modalities

Similar to metal ion detection, acridine derivatives can be engineered to act as fluorescent sensors for anions. The design of these sensors typically involves incorporating a recognition site that can selectively bind to a target anion. This binding event then triggers a change in the photophysical properties of the acridine fluorophore.

Research has shown that macrocyclic receptors containing the acridine unit can be developed for anion recognition. researchgate.net For example, azulene-based macrocyclic receptors have been shown to be selective for the dihydrogen phosphate (B84403) anion (H₂PO₄⁻) over other anions. researchgate.net While direct studies on this compound for anion sensing are limited, the principles demonstrated with related acridine structures suggest its potential in this area. The sensing mechanism can involve changes in the supramolecular aggregate system upon interaction with an anion, which can be monitored by techniques like UV-visible spectroscopy and NMR spectroscopy. mdpi.com

pH-Responsive Fluorophores

Acridine itself is a weak base, and its derivatives can exhibit pH-dependent fluorescence. nih.gov This property allows for their use as pH-responsive fluorophores. The protonation state of the acridine nitrogen atom can significantly influence its electronic structure and, consequently, its fluorescence emission. nih.gov

For example, the pKa of the protonated acridine nitrogen in an acridino-diaza-20-crown-6 ether was determined to be 9.6 in acetonitrile. nih.gov Upon complexation with a metal ion, this pKa value can decrease, allowing for pH-independent metal ion sensing within a specific pH range (e.g., 5.5–7.5). nih.govmdpi.com This tunability is crucial for applications in biological systems where pH is tightly regulated. Photoswitchable fluorescent probes based on other photochromic molecules have demonstrated vivid color transitions and fluorescence changes in response to pH variations, highlighting the potential for designing acridine-based pH sensors. mdpi.com

Principles of Application in Advanced Materials Science

The unique electronic and photophysical properties of acridine derivatives make them promising candidates for use in advanced materials, particularly in the field of optoelectronics. rsc.org

Organic Light-Emitting Diodes (OLEDs) Research and Electron Donor Properties

In the realm of Organic Light-Emitting Diodes (OLEDs), materials with specific electron donor and acceptor properties are crucial for efficient device performance. nih.govamazonaws.com Acridine and its derivatives are often utilized as electron-donating units in the design of emitters for OLEDs. nih.govfrontiersin.org

The strategy often involves creating molecules with a donor-acceptor (D-A) architecture to facilitate charge transfer and achieve desired emission characteristics. For instance, luminogens comprising an acridine donor and a triazine acceptor have been synthesized. frontiersin.org These molecules can exhibit thermally activated delayed fluorescence (TADF), a mechanism that allows for the harvesting of both singlet and triplet excitons, leading to high internal quantum efficiencies in OLEDs. frontiersin.orgrsc.org The spatial arrangement and electronic coupling between the donor and acceptor moieties are critical for optimizing the performance of these materials. frontiersin.orgrsc.org For example, a sky-blue OLED device based on a BSQ-DMAC emitter, which incorporates an acridine donor, achieved a high maximum external quantum efficiency of 4.94%. nih.gov

| Emitter Type | Donor Unit | Acceptor Unit | Key Feature |

| TADF Emitter | Acridine | Triazine | Through-space charge transfer |

| Blue Emitter | Acridine | Diphenylpyrimidine | High color purity |

| Sky-blue Emitter | Acridine | Polycyclic fused amide (BSQ) | High external quantum efficiency |

Development of Fluorescent Materials for Diverse Applications

The inherent fluorescence of the acridine scaffold is a key feature that drives the development of new fluorescent materials. rsc.orgresearchgate.net Modifications at the 9-position of the acridine ring can lead to compounds with improved stability and unique photophysical properties, such as large Stokes shifts. researchgate.net

Acridine-based fluorescent materials have found applications beyond sensing and OLEDs. They are used as fluorescent labels for biomolecules, enabling their visualization in biological systems. rsc.orgnih.gov For example, acridine-based imidazolium (B1220033) salts have shown reasonable fluorescent behavior, suggesting their potential for monitoring the distribution of active drugs in tissues. nih.gov Furthermore, the development of aggregation-induced emission (AIE) luminogens based on the acridone (B373769) scaffold (a derivative of acridine) has opened up new possibilities for cellular imaging and other biomedical applications. mdpi.com

Supramolecular Chemistry and Host-Guest Systems for Molecular Recognition

Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions. uclouvain.be Host-guest chemistry, a central concept in this field, involves the encapsulation of a "guest" molecule within a larger "host" molecule. thno.orgdokumen.pub Acridine units are often incorporated into host molecules to act as signaling components due to their fluorescent properties. nih.govmdpi.com

Macrocyclic hosts, such as crown ethers containing an acridine subunit, have been synthesized for the molecular recognition of guest molecules like protonated amines. mdpi.com The acridine unit can provide a rigid framework for the host, enhancing its selectivity. mdpi.com The binding of a guest molecule to the host can be detected through changes in the fluorescence of the acridine unit. mdpi.com These host-guest systems have applications in the development of chemical sensors and in studying molecular recognition processes. acs.org The design of these systems often involves creating a pre-organized cavity that is complementary in size, shape, and chemical properties to the target guest molecule. mdpi.com

Electrochemical Behavior and Redox Chemistry

Voltammetric Studies (Cyclic Voltammetry, Differential Pulse Voltammetry, Rotating Disk Electrode Voltammetry)

Voltammetric techniques are instrumental in probing the oxidation and reduction processes of electroactive species. For acridine-based compounds, these studies are typically conducted in organic solvents like acetonitrile (B52724) (ACN) or dimethylformamide (DMF), with a supporting electrolyte such as tetrabutylammonium (B224687) perchlorate (B79767) or tetrabutylammonium tetrafluoroborate. researchgate.netbeilstein-journals.org

Cyclic Voltammetry (CV): CV is a primary tool for investigating the redox behavior of acridine (B1665455) derivatives. A typical cyclic voltammogram plots the current response to a linearly swept potential between two set points. nih.gov For many acridine compounds, CV reveals reversible or quasi-reversible oxidation and reduction waves. researchgate.netrsc.org For instance, the study of some 2,7-diarylfluorene derivatives, which share structural similarities with functionalized acridines, shows quasi-reversible oxidation processes in acetonitrile. researchgate.net The shape of the CV curve and the separation between the anodic and cathodic peak potentials (ΔEp) provide insights into the reversibility and kinetics of the electron transfer process.

Differential Pulse Voltammetry (DPV): DPV is a more sensitive technique used for determining the precise oxidation and reduction potentials. It enhances the peak-shaped signal against the background charging current, making it suitable for analyzing compounds at low concentrations. The electrochemical investigation of 1,2,3,4-tetrahydroacridine-9-carboxamide (B1348453) in acetonitrile utilized DPV alongside CV to record the principal peak potentials. researchgate.net

Rotating Disk Electrode (RDE) Voltammetry: RDE voltammetry is employed to study the kinetics of electrode reactions and to determine if processes are under diffusion control. In the case of 1,2,3,4-tetrahydroacridine-9-carboxamide, RDE voltammetry was one of the methods used to carry out its electrochemical investigation in organic solvents. researchgate.net

The electrochemical behavior of substituted 1,10-phenanthrolines, another class of nitrogen-containing heterocyclic compounds, has been studied in acetonitrile using cyclic voltammetry on a glassy carbon electrode, demonstrating the utility of this technique for similar aromatic systems. mdpi.com

Analysis of Oxidation and Reduction Potentials

The oxidation and reduction potentials of acridine derivatives are highly dependent on their molecular structure, particularly the nature and position of substituents on the acridine core.

The oxidation process generally involves the removal of an electron from the molecule's highest occupied molecular orbital (HOMO), while reduction involves the addition of an electron to the lowest unoccupied molecular orbital (LUMO). For many acridine derivatives, the oxidation is associated with the electron-rich acridine ring system. Studies on 9-anilinoacridines have shown that electron-donating substituents on the aniline (B41778) ring facilitate oxidation, lowering the redox potential. nih.gov Conversely, substituents on the acridine ring itself were found to have a minimal effect on the redox potentials of the aniline moiety, suggesting limited electronic transmission between the two ring systems. nih.gov

In the case of 2,4-diaryl-9-chloro-5,6,7,8-tetrahydroacridine derivatives, cyclic voltammetry in acetonitrile revealed onset potentials for oxidation and reduction. beilstein-journals.org For one such derivative, the onset oxidation potential was found to be 1.50 V, and the onset reduction potential was -1.36 V. beilstein-journals.org Similarly, some acridone (B373769) derivatives exhibit reversible oxidation waves in their cyclic voltammograms. rsc.org

The following interactive table presents representative electrochemical data for a selection of acridine derivatives, illustrating the range of observed potentials.

| Compound | Solvent/Electrolyte | Oxidation Potential (V vs. ref) | Reduction Potential (V vs. ref) | Reference Electrode |

| 2,4-Diaryl-9-chloro-5,6,7,8-tetrahydroacridine derivative | Acetonitrile / n-Bu4NBF4 | 1.50 (onset) | -1.36 (onset) | Ag/AgCl |

| 10-Methylacridone derivative | Acetonitrile | ~0.8 - 1.0 (reversible) | Not specified | Fc/Fc+ |

| 9-Anilinoacridine derivatives | Not specified | Variable (substituent dependent) | Not specified | Not specified |

This table is illustrative and compiles data from various acridine derivatives to show representative potential ranges, as specific data for 2-(Acridin-9-yl)acetonitrile was not found in the search results.

Correlation with Frontier Molecular Orbital Energies (HOMO-LUMO)

A fundamental correlation exists between the electrochemical potentials and the energies of the frontier molecular orbitals (FMOs), namely the HOMO and LUMO. The oxidation potential is directly related to the energy required to remove an electron from the HOMO, while the reduction potential is related to the energy gained upon adding an electron to the LUMO. scielo.br

This relationship allows for the estimation of HOMO and LUMO energy levels from experimental cyclic voltammetry data. The following equations are often used:

E_HOMO = - (E_ox^onset + 4.8) eV

E_LUMO = - (E_red^onset + 4.8) eV

These equations relate the onset oxidation (E_ox^onset) and reduction (E_red^onset) potentials to the energy of the ferrocene/ferrocenium (Fc/Fc+) redox couple (4.8 eV below the vacuum level). beilstein-journals.org

For a 2,4-diaryl-9-chloro-5,6,7,8-tetrahydroacridine derivative, the HOMO and LUMO energies were calculated to be -5.78 eV and -2.92 eV, respectively, leading to an electrochemical band gap of 2.86 eV. beilstein-journals.org For a series of acridone amine derivatives, the HOMO levels were calculated to be in the range of -4.95 to -5.11 eV, and the LUMO levels were between -2.36 to -2.56 eV. rsc.org Theoretical calculations, such as those based on Density Functional Theory (DFT), are often performed to corroborate these experimental findings and to visualize the electron density distribution in the HOMO and LUMO, identifying the regions of the molecule involved in oxidation and reduction. scielo.brmdpi.com A smaller HOMO-LUMO gap generally corresponds to a molecule that is more easily oxidized and reduced. researchgate.net

| Compound | E_HOMO (eV) | E_LUMO (eV) | Electrochemical Band Gap (eV) |

| 2,4-Diaryl-9-chloro-5,6,7,8-tetrahydroacridine derivative | -5.78 | -2.92 | 2.86 |

| Acridone Amine Derivative 1 | -5.11 | -2.56 | 2.55 |

| Acridone Amine Derivative 2 | -4.95 | -2.36 | 2.59 |

This table provides examples of HOMO/LUMO energies for related acridine compounds as determined by electrochemical methods. beilstein-journals.orgrsc.org

Electrochemical Synthesis Methodologies Involving Acetonitrile and Acridine Systems

Electrochemical synthesis offers a green and efficient alternative to conventional chemical methods, often avoiding the need for harsh reagents. beilstein-journals.org Methodologies involving acridine systems have been developed for creating new chemical bonds.

For example, an electrochemical method for C–P bond formation has been reported, involving the reaction of acridine compounds with trialkyl phosphites. beilstein-journals.org This reaction proceeds through the anodic oxidation of the phosphite, followed by its reaction with acridine to yield the C9-phosphorylated product. beilstein-journals.org While this specific example does not involve acetonitrile as a reactant, it demonstrates the feasibility of electrosynthesis at the C9 position of the acridine ring, which is the point of attachment for the acetonitrile group in the target compound.

Furthermore, electrochemical polymerization of carbazole (B46965) derivatives containing acetic acid groups has been successfully carried out in acetonitrile. journalajacr.com This highlights the stability and utility of acetonitrile as a solvent for electrosynthesis and the electrochemical modification of molecules containing nitrile or related functional groups. The synthesis of new sulfonamide derivatives has also been achieved through the oxidative coupling of heterocyclic thiols and amines via electrochemical methods. researchgate.net These examples suggest that electrochemical strategies could be viable for the synthesis or further functionalization of this compound, potentially through anodic oxidation processes that activate either the acridine core or the acetonitrile moiety for subsequent coupling reactions.

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, making it a cornerstone for studying molecules like acridine (B1665455) derivatives.

Geometric Optimization and Electronic Structure Analysis

DFT calculations are routinely employed to determine the most stable three-dimensional structure (geometric optimization) and to analyze the electronic properties of acridine derivatives. For analogs such as 9-aminoacridine (B1665356), DFT methods like B3LYP with basis sets such as 6-31G(d) or 6-311++G(d,p) are used to find the minimum energy conformations. scispace.comresearchgate.net

Studies on 9-aminoacridine and its derivatives show that the acridine core is nearly planar, and the substituent at the 9-position can influence this planarity. rsc.org Geometric optimization reveals crucial information about bond lengths, bond angles, and dihedral angles. For instance, in N-(heterocyclic)-9-aminoacridine derivatives, DFT calculations have been used to obtain the optimized structures of different potential amine-imine tautomers. researchgate.net Protonation of the acridine nitrogen is also found to alter the molecular architecture, which is reflected in different intermolecular contacts. rsc.org

The electronic structure analysis involves examining the distribution of electron density, atomic charges, and molecular electrostatic potential (MEP). The MEP is particularly useful for identifying regions of a molecule that are susceptible to electrophilic or nucleophilic attack. For N-(heterocyclic)-9-aminoacridine isomers, MEP calculations have shown that the negative charge is concentrated on the nitrogen atom of the acridine ring, indicating a likely site for electrophilic interaction. researchgate.net

Table 1: Representative Optimized Geometric Parameters for an Acridine Analog (9-aminoacridine) (Note: This data is illustrative for a close analog and not for 2-(Acridin-9-yl)acetonitrile itself.)

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Length | C9-N(amino) | 1.35 Å |

| Bond Length | C9-C(ring junction) | 1.42 Å |

| Bond Angle | C(ring)-N(acridine)-C(ring) | 118.5° |

| Dihedral Angle | H-N-C9-C(ring) | ~180° (for planar amino group) |

Prediction of Spectroscopic Parameters (e.g., NMR, UV-Vis, Fluorescence)

Computational methods, particularly Time-Dependent DFT (TD-DFT), are used to predict spectroscopic properties, which can then be compared with experimental data to validate the computational model.

NMR: The Gauge-Independent Atomic Orbital (GIAO) method within DFT is widely used to predict ¹H and ¹³C NMR chemical shifts. researchgate.net For N-(acridin-9-yl)arenesulfonamides, these calculations were crucial in confirming that the compounds exist as the sulfonimide tautomer rather than the sulfonamide form.

UV-Vis: TD-DFT calculations can predict the electronic absorption spectra (UV-Vis) by calculating the energies of vertical electronic transitions. Studies on N-(heterocyclic)-9-aminoacridine derivatives have shown that simulated UV spectra calculated using TD-DFT at the B3LYP/6–311++G(d,p) level of theory compare well with experimental values. researchgate.net For 9-aminoacridine derivatives, TD-DFT has been used to simulate optical properties and analyze excited states, showing good agreement with experimental absorption spectra. researchgate.netacs.org

Fluorescence: While direct prediction of fluorescence spectra is complex, computational methods can provide insights into the processes that govern fluorescence, such as the nature of the lowest excited state and the potential for non-radiative decay pathways. For example, in a new fluorochromic dye derived from 9-aminoacridine, computational analysis helped ascribe its complex fluorescence to an excited-state intramolecular charge transfer (ESICT) process. scispace.com

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. mdpi.com A smaller energy gap generally implies higher reactivity and lower stability. mdpi.combnmv.ac.in

For various acridine derivatives, DFT calculations have been used to determine the HOMO and LUMO energy levels. researchgate.netiucr.orgtandfonline.compcbiochemres.com In a study on N,N-bis-tetrahydroacridines, the compound with the lower calculated HOMO-LUMO gap (4.1834 eV) was predicted to be less stable and more reactive than its counterpart with a higher gap (4.3832 eV). mdpi.com FMO analysis of N-(heterocyclic)-9-aminoacridine derivatives has been used to explain the internal charge transfer (ICT) phenomena within the molecules. researchgate.net

Table 2: Calculated FMO Energies and Energy Gap for Representative Acridine Analogs (Note: Data is illustrative, sourced from studies on various acridine derivatives.)

| Compound (Analog) | HOMO (eV) | LUMO (eV) | ΔE (LUMO-HOMO) (eV) | Source |

| Acridine-2-carboxylic acid | -5.677 | -3.151 | 2.526 | pcbiochemres.com |

| Acridine-2-carbaldehyde | -5.705 | -3.221 | 2.484 | pcbiochemres.com |

| 2-Ethyl-acridine | -5.350 | -1.896 | 3.454 | pcbiochemres.com |

| Acridone (B373769) | -6.01 | -1.55 | 4.46 | bnmv.ac.in |

| Proflavin | -5.44 | -2.31 | 3.13 | bnmv.ac.in |

Quantum Chemical Studies for Reaction Pathway Elucidation and Tautomeric Preferences

Quantum chemical calculations are invaluable for mapping reaction pathways and determining the relative stabilities of different isomers, such as tautomers. For acridine derivatives, particularly those with an amino group at the 9-position, prototropic tautomerism (amino vs. imino forms) is a critical area of study.

Theoretical studies on 9-acridinamine have shown that the relative stability of the tautomers can be predicted by calculating their total energies using DFT or ab initio methods. acs.orgresearchgate.net These calculations often reveal that the stability is influenced by the substituent at the exocyclic nitrogen atom and the solvent environment. scispace.com For N-(heterocyclic)-9-aminoacridine derivatives, DFT calculations suggested the possibility of amine-imine tautomerism, and the relative energies of the optimized structures were used to determine the more stable form. researchgate.net Similarly, quantum chemical studies on N-(acridin-9-yl)arenesulfonamides rationalized the experimental observation that these compounds exist as the sulfonimide tautomer, which was calculated to be more stable than the sulfonamide form.

Computational studies can also elucidate reaction mechanisms. For the nucleophilic substitution at the C9 position of acridine, DFT calculations have confirmed that the reaction proceeds via a well-defined Meisenheimer transition state. researchgate.net The calculations also showed that the reaction barrier is significantly influenced by substituents and the solvent. researchgate.net

Computational Prediction of Reactivity and Stability

The reactivity and stability of molecules can be predicted using various descriptors derived from computational chemistry.

Reactivity Descriptors: FMO analysis, as discussed above, is a primary tool. A low HOMO-LUMO gap suggests high reactivity. mdpi.com Other global reactivity descriptors derived from conceptual DFT include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. bnmv.ac.inacs.org A systematic computational study of several acridine derivatives calculated these descriptors to understand their reactivity, concluding that these compounds have a pronounced tendency to accept electrons in their excited state. bnmv.ac.in

Stability: Thermodynamic stability is assessed by calculating the total electronic energy of the optimized geometry. A lower energy corresponds to a more stable molecule. For different tautomers or conformers, the one with the lowest calculated energy is predicted to be the most stable. scispace.com Computational analysis of aza-acridine derivatives supported experimental findings on their stability in aqueous media, providing insights into structure-stability relationships. acs.org The principle of maximum hardness, which states that molecules arrange themselves to be as hard as possible, correlates higher HOMO-LUMO gaps with greater stability. bnmv.ac.in

Structure–Spectrum Correlations and Computer-Assisted Structure Elucidation

The correlation between calculated and experimental spectra serves as a powerful validation tool. For instance, the spectral properties of acridin-9-amines are highly dependent on the solvent, a phenomenon that can be explored and explained through computational models that account for solvent effects. science24.com Theoretical studies on N-substituted acridin-9-amines have explored the relationship between the structure of the most stable tautomer and its spectral properties. researchgate.netmdpi-res.comkarazin.ua

Computer-Assisted Structure Elucidation (CASE) systems often integrate computational tools. These systems can generate all possible structures consistent with experimental data (e.g., NMR, MS). DFT-based prediction of NMR chemical shifts can then be used to rank these candidate structures by comparing the predicted spectra with the experimental ones, helping to identify the most probable structure. This synergy between experimental data and computational prediction is a powerful approach in modern chemical analysis.

Mechanistic Investigations of Chemical Transformations

Reaction Pathway Elucidation using Spectroscopic and Computational Methods

The elucidation of reaction pathways for complex organic molecules like 2-(acridin-9-yl)acetonitrile often requires a synergistic approach, combining spectroscopic techniques for real-time observation and computational methods for theoretical insights. While specific studies focusing solely on this compound are not extensively documented in publicly available literature, general principles and studies on related acridine (B1665455) derivatives provide a framework for understanding its reactivity.

Spectroscopic methods such as UV-Vis, NMR, and transient absorption spectroscopy are invaluable tools. For instance, changes in the UV-Vis absorption spectrum of acridine derivatives can be monitored to follow the progress of a reaction, often revealing the formation and decay of intermediate species. Transient absorption spectroscopy, with its ability to detect short-lived species on femtosecond to millisecond timescales, would be particularly useful in studying photochemical reactions or fast thermal processes involving this compound.

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for mapping reaction pathways. DFT calculations can be employed to determine the geometries and energies of reactants, products, transition states, and intermediates. This allows for the construction of a detailed potential energy surface for a given reaction, providing insights into the reaction kinetics and thermodynamics. For this compound, DFT calculations could predict the most likely sites for nucleophilic or electrophilic attack, the activation energies for various possible reaction steps, and the relative stabilities of different isomers or tautomers of reaction intermediates. For example, computational studies on related heterocyclic systems have successfully predicted reactivity and regioselectivity.

Identification and Characterization of Reaction Intermediates and Transition States

Reaction intermediates are transient species that exist for a finite lifetime during a chemical transformation, while transition states represent the highest energy point along a reaction coordinate. The direct observation and characterization of these fleeting species are challenging but essential for a complete mechanistic picture.

For reactions involving the active methylene (B1212753) group of this compound, carbanionic intermediates are expected to play a significant role. Deprotonation of the methylene group would generate a resonance-stabilized carbanion, with the negative charge delocalized over the nitrile group and the acridine ring system. Spectroscopic techniques like NMR could potentially be used to characterize such an intermediate if it is sufficiently long-lived, for example, by observing shifts in the proton and carbon signals of the acridine core and the side chain.

Transition states, being inherently unstable, cannot be isolated. However, their structures can be inferred from kinetic isotope effect studies and computationally modeled using methods like DFT. For a hypothetical reaction, such as the alkylation of the carbanion of this compound, computational modeling could reveal the geometry of the transition state, showing the partial formation of the new carbon-carbon bond and the breaking of the bond to the leaving group.

Studies on Radical and Ionic Mechanisms in Acetonitrile-Related Reactions

The reactions of this compound can proceed through either ionic or radical mechanisms, depending on the reaction conditions and the nature of the other reactants.

Ionic mechanisms are prevalent in reactions involving the active methylene group. As mentioned, the acidity of the C-H bonds of the methylene group facilitates the formation of a carbanion in the presence of a base. This carbanion is a potent nucleophile and can participate in a variety of reactions, such as alkylation, acylation, and condensation reactions. The acridine ring itself can also participate in ionic reactions. The nitrogen atom can be protonated or alkylated, and the aromatic rings can undergo electrophilic or nucleophilic substitution, although the electron-withdrawing nature of the nitrile group and the acridine nitrogen can influence the regioselectivity of these reactions.

Radical mechanisms may be initiated by photochemical excitation or the use of radical initiators. The acridine moiety is known to form radical cations and anions. Electron Paramagnetic Resonance (EPR) spectroscopy is a key technique for the detection and characterization of radical species. In the context of this compound, it is conceivable that single-electron transfer (SET) processes could lead to the formation of a radical anion, where the unpaired electron is delocalized over the acridine system. The methylene group could also be a site for radical abstraction, leading to a carbon-centered radical. Such radical species could then undergo dimerization, addition to unsaturated systems, or other radical-mediated transformations.

Catalyst Design and Reaction Mechanism in Organometallic Catalysis (e.g., Ruthenium, Palladium Systems)

Organometallic catalysis offers powerful tools for the functionalization of molecules like this compound. Ruthenium and palladium-based catalysts are particularly versatile in this regard.

Ruthenium-catalyzed reactions are well-known for their ability to mediate C-H activation and functionalization. In the case of this compound, a ruthenium catalyst could potentially direct the activation of a C-H bond on the acridine ring, leading to subsequent coupling with other molecules. The design of the ligand sphere around the ruthenium center is critical for controlling the activity and selectivity of the catalyst. The mechanism would likely involve the coordination of the acridine nitrogen to the ruthenium center, followed by oxidative addition of a C-H bond to the metal, and subsequent reductive elimination to form the final product and regenerate the catalyst.